

Core Biosynthetic Pathway and Key Enzymes

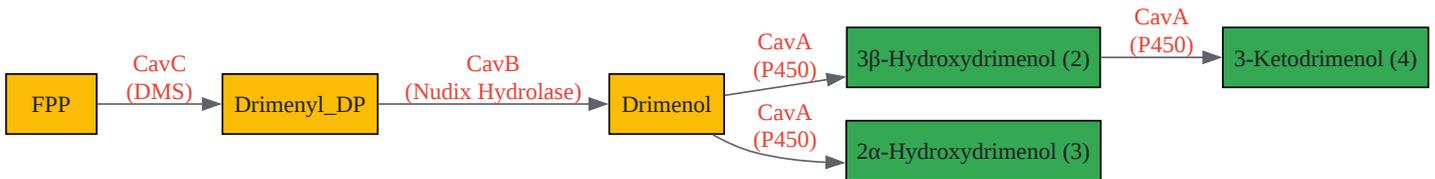
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The drimane skeleton is built from a universal C15 precursor, **farnesyl diphosphate (FPP)**. The bacterial pathway involves a core set of enzymes that cyclize FPP and subsequently modify the drimane core.



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*The core drimane sesquiterpenoid biosynthesis pathway in *S. clavuligerus*.*

Quantitative Data on Key Enzymes in the cav BGC

Gene	Protein Name	Enzyme Class / Function	Catalytic Function / Role in DMT Biosynthesis
cavC	Drimenyl Diphosphate Synthase (DMS)	Class II Terpene Cyclase	Cyclizes FPP into drimenyl diphosphate [1].
cavB	Nudix Hydrolase	Hydrolase	Removes the diphosphate group from drimenyl diphosphate to yield drimenol [1].

Gene	Protein Name	Enzyme Class / Function	Catalytic Function / Role in DMT Biosynthesis
cavA	Cytochrome P450 Monooxygenase	Oxidoreductase	Hydroxylates drimenol at C-3 and C-2 positions, and further oxidizes C-3 to a ketone [1].
cavF	-	Class I Terpene Cyclase	Putative role; exact function in DMT biosynthesis not yet fully characterized [1].
cavE, cavG	Cytochrome P450 Monooxygenases	Oxidoreductase	Putative role; exact function in DMT biosynthesis not yet fully characterized [1].

The **CavA P450** exhibits notable substrate promiscuity, also accepting other drimane analogs like **albicanol (5)** and **drim-8-ene-11-ol (6)** as substrates, leading to hydroxylated derivatives [1].

Experimental Protocols for Pathway Elucidation

The discovery of the bacterial DMT pathway used a combination of genomics, metabolic engineering, and analytical chemistry.

Gene Cluster Identification and In Silico Analysis

- **Genome Mining:** The EFI-genome neighborhood tool (EFI-GNT) and BLAST analysis were used to identify a terpene cyclase (sclav_p0068, later cavC) in *S. clavuligerus* with 50% sequence similarity to a known DMS (SsDMS) [1].
- **Cluster Definition:** The surrounding genomic region was analyzed, identifying a conserved **Nudix hydrolase (cavB)** upstream and several **P450 genes (cavA, E, G)** nearby, defining the cav BGC [1].

Heterologous Expression and Functional Validation

- **Cyclase Activity (cavC):** The cavC gene was cloned into a pETDuet-1 vector and expressed in an engineered *E. coli* strain capable of producing high levels of FPP. Metabolite extraction and HPLC analysis of the culture compared to a control strain confirmed the production of drimenol, validating CavC's function [1].
- **Oxidation Activity (cavA):** The function of the P450 CavA was tested through **gene knockout** and **heterologous expression** [1].
 - **Knockout:** Inactivation of cavA in the native *S. clavuligerus* host led to the accumulation of drimenol (1) and the absence of hydroxylated compounds **2**, **3**, and **4**, proving its necessity for these modifications.
 - **Heterologous Co-expression:** Co-expressing cavA with the drimane-producing genes in *E. coli* resulted in the conversion of drimenol into the oxidized products, directly confirming its catalytic role.

Compound Isolation and Structural Elucidation

- **Fermentation & Extraction:** *S. clavuligerus* was cultured in two different terpene-favored media (XTM and YMS). The culture extracts were prepared to analyze and isolate the metabolites [1].
- **Purification & NMR:** Compounds were purified using chromatographic techniques (e.g., HPLC). Their structures were determined by comparing ¹H and ¹³C NMR data with literature values [1].

Discussion and Key Findings

- **Novelty of Bacterial DMTs:** This research marked the **first discovery of natural DMTs (2, 3, 4) in bacteria**, specifically in *S. clavuligerus* [1].
- **Unique P450 Regioselectivity:** The study revealed that the bacterial P450 **CavA hydroxylates the A ring** of drimenol, a distinct activity compared to most previously identified fungal and plant P450s that primarily modify the B ring [1].
- **Culture Condition Dependence:** Metabolite production was strongly influenced by the culture medium, with YMS medium proving more conducive for producing compound **3** [1].

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References

1. Discovery and biosynthesis of bacterial drimane-type ... [beilstein-journals.org]

To cite this document: Smolecule. [Core Biosynthetic Pathway and Key Enzymes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11217499#drimane-sesquiterpenoid-biosynthesis>]

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